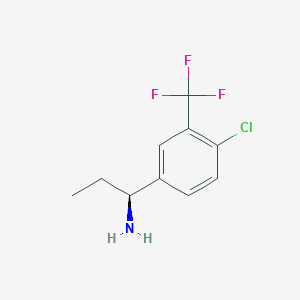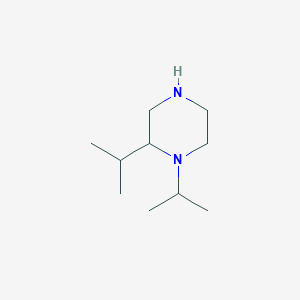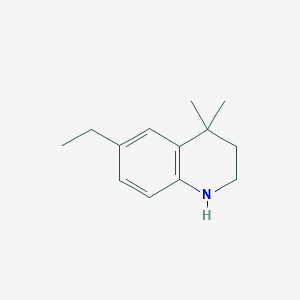![molecular formula C53H32 B13149469 8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)
8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene typically involves multi-step organic reactions. One common method includes the coupling of 9,9’-spirobi[fluorene] with diphenylfluoranthene under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce hydrofluorene compounds .
Wissenschaftliche Forschungsanwendungen
8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of OLEDs, OPV devices, and other organic electronic components
Wirkmechanismus
The mechanism of action of 8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene involves its interaction with specific molecular targets and pathways. In OLEDs, for example, the compound acts as an electron transport layer, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer . This process is crucial for the device’s overall efficiency and performance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9’-Spirobi[fluorene]: A precursor and structurally similar compound used in similar applications.
Diphenylfluoranthene: Another related compound with comparable properties and uses.
Uniqueness
8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene stands out due to its unique combination of structural features, which provide enhanced stability and performance in electronic applications. Its ability to act as both an electron transport and blocking material makes it particularly valuable in the development of high-efficiency OLEDs and OPV devices .
Eigenschaften
Molekularformel |
C53H32 |
|---|---|
Molekulargewicht |
668.8 g/mol |
IUPAC-Name |
2-(7,10-diphenylfluoranthen-8-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C53H32/c1-3-15-33(16-4-1)43-32-44(50(35-17-5-2-6-18-35)52-42-25-14-20-34-19-13-24-41(49(34)42)51(43)52)36-29-30-40-39-23-9-12-28-47(39)53(48(40)31-36)45-26-10-7-21-37(45)38-22-8-11-27-46(38)53/h1-32H |
InChI-Schlüssel |
ROUXVCUZKANIJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=C2C4=CC=CC5=C4C3=CC=C5)C6=CC=CC=C6)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


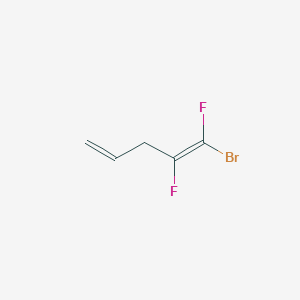
![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
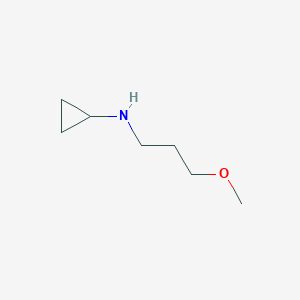
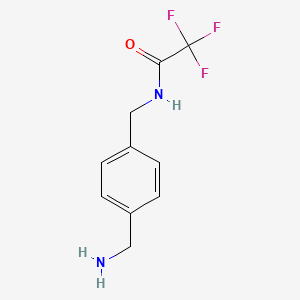
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
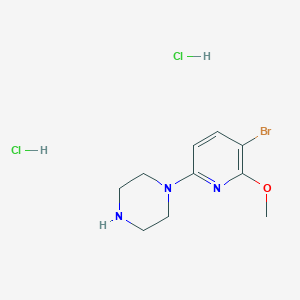
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
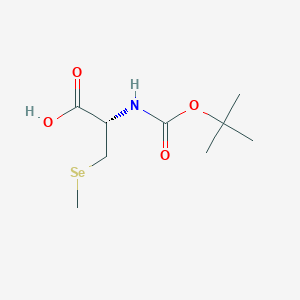
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)

